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Compound of Interest

Compound Name: Cyclooctene oxide

Cat. No.: B1582440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclooctene oxide, a saturated heterocyclic compound with the chemical formula C₈H₁₄O, is

a molecule of significant interest in organic synthesis and materials science. It exists as two

stereoisomers: cis-cyclooctene oxide and trans-cyclooctene oxide. The eight-membered

ring's inherent flexibility allows for a variety of conformations, which profoundly influence the

molecule's reactivity and physical properties. Despite its importance, a definitive, publicly

available single-crystal X-ray diffraction study determining the precise solid-state structure of

either isomer of cyclooctene oxide has yet to be reported.

This technical guide provides a comprehensive overview of the structural aspects of

cyclooctene oxide, drawing upon computational studies and experimental data from closely

related compounds. It is intended to serve as a valuable resource for researchers by

consolidating the current understanding of its conformational landscape and by providing

detailed, generalized protocols for its potential crystallographic analysis.

Physicochemical and General Data
A summary of the key physicochemical properties of cyclooctene oxide is presented below.

This data is essential for handling, storage, and for designing experimental procedures such as

crystallization.
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Property Value

Molecular Formula C₈H₁₄O

Molecular Weight 126.20 g/mol

CAS Number 286-62-4

Appearance White to almost white crystalline powder

Melting Point 53-56 °C

Boiling Point 55 °C at 5 mmHg

Synonyms 9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane

Conformational Analysis: Insights from
Computational Studies
Due to the lack of experimental crystal structures, computational chemistry provides the most

detailed insights into the three-dimensional shapes of cyclooctene oxide isomers. The flexible

eight-membered ring can adopt several low-energy conformations.

cis-Cyclooctene Oxide:

Computational studies on the parent molecule, cis-cyclooctene, have identified several stable

conformations, often described with chair, boat, and twist-boat variations.[1][2] The introduction

of the epoxide ring is expected to influence the relative energies of these conformations. The

most stable conformers of cis-cyclooctene oxide are predicted to be chiral and can

interconvert through relatively low energy barriers. A dynamic equilibrium between these forms

is expected in solution.

trans-Cyclooctene Oxide:

The trans isomer is significantly more strained than the cis isomer.[3] This strain arises from the

geometry of the trans double bond within the medium-sized ring. Computational studies

suggest that trans-cyclooctene adopts a "crown" conformation as its most stable form.[3] The

epoxide derivative is expected to have a similarly strained ring system, leading to enhanced
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reactivity compared to its cis counterpart. This high reactivity is a key feature exploited in

bioorthogonal chemistry with related trans-cyclooctene derivatives.[3][4]

Conformational Isomers of Cyclooctene Oxide

cis-Cyclooctene Oxide trans-Cyclooctene Oxide

Chair-like

Boat-like

Interconversion

Twist-boat

Interconversion

Interconversion

Crown (Strained) Note: Specific conformations and their interconversions are based on computational models of cyclooctene and related structures.

Click to download full resolution via product page

Predicted conformational landscape of cyclooctene oxide isomers.

Representative Crystal Structure: cis-Cyclo-octane-
1,5-diol
In the absence of a crystal structure for cyclooctene oxide, we present the crystallographic

data for cis-cyclo-octane-1,5-diol, a closely related eight-membered ring compound. This data

provides a valuable reference for the expected bond lengths, angles, and crystal packing of a

substituted cyclooctane ring system. It is crucial to note that the electronic and steric effects of

the hydroxyl groups will differ from those of the epoxide ring.
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The single-crystal X-ray analysis of cis-cyclo-octane-1,5-diol reveals that the eight-membered

ring adopts a boat-chair conformation in the solid state.

Crystallographic Data for cis-Cyclo-octane-1,5-diol

Parameter Value

Formula C₈H₁₆O₂

Crystal System Monoclinic

Space Group Cc

a (Å) 9.119(4)

b (Å) 11.717(5)

c (Å) 8.118(4)

α (°) 90

β (°) 108.35(5)

γ (°) 90

Volume (Å³) 823.9

Z 4

Experimental Protocols
The following sections provide detailed, generalized methodologies for the crystallization and

single-crystal X-ray diffraction analysis of a low-melting organic solid like cyclooctene oxide.

Crystallization of a Low-Melting Organic Compound
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.

Materials and Equipment:

High-purity cyclooctene oxide (>99%)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1582440?utm_src=pdf-body
https://www.benchchem.com/product/b1582440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A selection of volatile organic solvents (e.g., hexane, pentane, diethyl ether, acetone)

Small glass vials or test tubes

Heating apparatus (hot plate or water bath)

Controlled cooling environment (refrigerator, freezer, or Dewar with a cooling bath)

Microscope for crystal inspection

Procedure:

Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the

compound when hot but not when cold.[5]

Place a few milligrams of cyclooctene oxide into a small test tube.

Add a few drops of a solvent at room temperature. If the compound dissolves immediately,

the solvent is likely too good and should be set aside for a potential two-solvent system.

If the compound is insoluble at room temperature, gently warm the mixture. If it dissolves

upon heating, it is a potential candidate solvent.

Allow the hot solution to cool slowly to room temperature and then in an ice bath. The

formation of crystals indicates a suitable solvent.

Crystallization by Slow Evaporation:

Dissolve the compound in a minimal amount of a volatile solvent in which it is readily

soluble.

Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the

solvent.

Place the vial in a vibration-free location and allow the solvent to evaporate over several

days.

Crystallization by Slow Cooling (for a suitable single solvent):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.wikihow.com/Crystallize-Organic-Compounds
https://www.benchchem.com/product/b1582440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a clean vial, dissolve the cyclooctene oxide in a minimal amount of the chosen solvent

at an elevated temperature (below the solvent's boiling point).

Ensure all the solid has dissolved to create a saturated solution.

Allow the vial to cool slowly to room temperature. To promote slow cooling, the vial can be

placed in an insulated container (e.g., a beaker packed with glass wool).

Once at room temperature, transfer the vial to a refrigerator (4 °C) and then to a freezer

(-20 °C) to maximize crystal yield.

Vapor Diffusion:

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble)

in a small, open vial.

Place this vial inside a larger, sealed jar that contains a small amount of a "poor" solvent

(in which the compound is insoluble, but which is miscible with the good solvent).

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility

of the compound and promoting crystallization.

Crystal Harvesting:

Once suitable crystals have formed, carefully remove a single crystal using a spatula or a

mounted loop.

Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss

and protect it from the atmosphere.

Mount the crystal on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis
Objective: To determine the three-dimensional atomic arrangement of the crystal.

Equipment:
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Single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu Kα), a

goniometer, and a detector (e.g., CCD or CMOS).

Low-temperature device (e.g., a cryostream) to maintain the crystal at a low temperature

(typically 100 K) during data collection.

Computer with software for data collection, integration, and structure solution/refinement

(e.g., SHELX, Olex2).

Procedure:

Crystal Mounting and Centering:

The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.

The crystal is centered in the X-ray beam using a microscope and automated centering

routines.

Unit Cell Determination:

A few initial diffraction images (frames) are collected as the crystal is rotated.

The positions of the Bragg reflections on these frames are used by the software to

determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[6]

Data Collection:

A full sphere of diffraction data is collected by rotating the crystal through a series of

angles while exposing it to the X-ray beam.[7]

The intensity of each reflection is recorded. The duration of the data collection depends on

the crystal quality, size, and the diffractometer used.

Data Reduction and Integration:

The raw diffraction images are processed to integrate the intensities of all the measured

reflections.
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Corrections are applied for factors such as background scattering, absorption, and

Lorentz-polarization effects.

Structure Solution:

The "phase problem" is solved using direct methods or Patterson methods to generate an

initial electron density map.[6]

From this map, an initial model of the molecular structure is built by identifying atomic

positions.

Structure Refinement:

The initial atomic model is refined against the experimental diffraction data using a least-

squares minimization process.[6]

This iterative process adjusts atomic positions, and thermal displacement parameters to

improve the agreement between the calculated and observed structure factors.

The quality of the final refined structure is assessed using metrics such as the R-factor.
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Workflow for Crystal Structure Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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